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Compound of Interest

Compound Name: 2,3-Dibromobutanal

Cat. No.: B3061101 Get Quote

An In-depth Technical Guide to 2,3-
Dibromobutanal
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromobutanal, a
halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of

specific experimental data for this compound, this guide combines established information with

theoretical and analogous data from structurally related molecules to offer a predictive and

practical resource for researchers.

Chemical and Physical Properties
2,3-Dibromobutanal is a saturated aldehyde containing two bromine atoms on adjacent

carbons. Its chemical properties are largely dictated by the electrophilic nature of the aldehyde

functional group and the presence of two leaving groups (bromide ions) in a vicinal

arrangement.

Table 1: Physicochemical Properties of 2,3-Dibromobutanal
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Property Value Source

CAS Number 50553-14-5 [PubChem]

Molecular Formula C₄H₆Br₂O [PubChem]

Molecular Weight 229.90 g/mol [PubChem]

IUPAC Name 2,3-dibromobutanal [PubChem]

SMILES CC(C(C=O)Br)Br [PubChem]

InChI Key
ZYIVEANXLDDGII-

UHFFFAOYSA-N
[PubChem]

Synthesis of 2,3-Dibromobutanal
A plausible and common method for the synthesis of α,β-dihaloaldehydes is the direct

halogenation of the corresponding α,β-unsaturated aldehyde. In the case of 2,3-
Dibromobutanal, the logical precursor would be crotonaldehyde (but-2-enal).

This protocol describes a general procedure for the bromination of an α,β-unsaturated

aldehyde.

Materials:

Crotonaldehyde

Bromine

Carbon tetrachloride (or another inert solvent)

Sodium bicarbonate solution (5% w/v)

Anhydrous magnesium sulfate

Round-bottom flask

Dropping funnel
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Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

crotonaldehyde (1.0 eq) in carbon tetrachloride.

Cool the flask in an ice bath to 0-5 °C.

Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to

the stirred solution of crotonaldehyde. Maintain the temperature below 10 °C during the

addition.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2

hours, or until the reddish-brown color of bromine disappears.

Wash the reaction mixture with a 5% sodium bicarbonate solution to quench any unreacted

bromine and neutralize any HBr formed.

Separate the organic layer using a separatory funnel, and then wash it with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator to yield crude 2,3-Dibromobutanal.

The product can be further purified by vacuum distillation.
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Reactants

Crotonaldehyde

2,3-Dibromobutanal

Electrophilic Addition

Bromine (Br2)

Inert Solvent
(e.g., CCl4)

Click to download full resolution via product page

Caption: Synthesis of 2,3-Dibromobutanal from Crotonaldehyde.

Chemical Reactivity and Potential Transformations
The reactivity of 2,3-Dibromobutanal is characterized by the aldehyde group and the two C-Br

bonds.

Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to

a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard

reactions, Wittig reaction).

Dehydrobromination: Treatment with a base can lead to the elimination of one or two

molecules of HBr to form unsaturated aldehydes or alkynes.

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

This hypothetical protocol outlines the selective elimination of one equivalent of HBr.

Materials:

2,3-Dibromobutanal
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A mild, non-nucleophilic base (e.g., triethylamine or DBU)

Anhydrous diethyl ether

Round-bottom flask

Magnetic stirrer

Reflux condenser

Procedure:

Dissolve 2,3-Dibromobutanal (1.0 eq) in anhydrous diethyl ether in a round-bottom flask

equipped with a magnetic stirrer and reflux condenser.

Add the base (1.1 eq) dropwise to the solution at room temperature.

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction

progress by TLC.

Upon completion, cool the mixture and filter to remove the precipitated ammonium salt.

Wash the filtrate with dilute HCl, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the product by column chromatography or distillation.
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Reactants

2,3-Dibromobutanal

2-Bromo-2-butenal

Elimination

Base
(e.g., Et3N)

HBr salt

Click to download full resolution via product page

Caption: Dehydrobromination of 2,3-Dibromobutanal.

Analytical Methods
The analysis of 2,3-Dibromobutanal would likely employ standard analytical techniques for

organic compounds.

Table 2: Potential Analytical Methods for 2,3-Dibromobutanal
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Method Expected Observations

¹H NMR

Signals corresponding to the aldehydic proton

(CHO), the two methine protons (CHBr), and the

methyl protons (CH₃). The coupling patterns

would be complex due to the diastereotopic

nature of the methine protons.

¹³C NMR

Resonances for the carbonyl carbon, the two

carbons bearing bromine, and the methyl

carbon.

FT-IR

A characteristic strong absorption for the C=O

stretch of the aldehyde (around 1720-1740

cm⁻¹), and C-Br stretching absorptions in the

fingerprint region.

Mass Spectrometry

A molecular ion peak and characteristic isotopic

pattern for two bromine atoms. Fragmentation

would likely involve the loss of Br, HBr, and CO.

GC-MS

Gas chromatography could be used for

separation and quantification, coupled with

mass spectrometry for identification.

Applications in Drug Development and Research
Currently, there is no specific information available in the scientific literature regarding the

application of 2,3-Dibromobutanal in drug development or its involvement in any signaling

pathways. However, as a bifunctional molecule, it could potentially serve as a building block in

organic synthesis for creating more complex molecules. The presence of two bromine atoms

allows for sequential or double displacement reactions, and the aldehyde provides a handle for

further functionalization. Halogenated compounds are of interest in medicinal chemistry, and

small molecules like 2,3-Dibromobutanal could be explored as fragments in fragment-based

drug discovery.

Safety and Handling
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Specific toxicological data for 2,3-Dibromobutanal are not readily available. However, based

on its structure, it should be handled with care in a well-ventilated fume hood. It is expected to

be an irritant to the skin, eyes, and respiratory tract. As an alkylating agent, it may be harmful if

ingested or absorbed through the skin. Appropriate personal protective equipment (gloves,

safety glasses, lab coat) should be worn at all times.

To cite this document: BenchChem. [2,3-Dibromobutanal CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3061101#2-3-dibromobutanal-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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